[(5-Methylfuran-2-YL)methyl](pentyl)amine
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Overview
Description
(5-Methylfuran-2-YL)methylamine is an organic compound with the molecular formula C11H19NO. It is a derivative of furan, a heterocyclic aromatic compound, and is characterized by the presence of a methyl group at the 5-position of the furan ring and a pentylamine group attached to the methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylfuran-2-YL)methylamine typically involves the reaction of 5-methylfurfural with pentylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 5-methylfurfural and pentylamine.
Catalyst: Commonly used catalysts include acids or bases, depending on the specific reaction conditions.
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of (5-Methylfuran-2-YL)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(5-Methylfuran-2-YL)methylamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furan derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction may produce tetrahydrofuran derivatives .
Scientific Research Applications
(5-Methylfuran-2-YL)methylamine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of novel therapeutic agents.
Mechanism of Action
The mechanism of action of (5-Methylfuran-2-YL)methylamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
5-Methylfurfural: A precursor in the synthesis of (5-Methylfuran-2-YL)methylamine.
Pentylamine: Another precursor used in the synthesis.
Furan Derivatives: Compounds such as 2-furoic acid and furfurylamine share structural similarities with (5-Methylfuran-2-YL)methylamine.
Uniqueness
(5-Methylfuran-2-YL)methylamine is unique due to its specific combination of a furan ring with a pentylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H19NO |
---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]pentan-1-amine |
InChI |
InChI=1S/C11H19NO/c1-3-4-5-8-12-9-11-7-6-10(2)13-11/h6-7,12H,3-5,8-9H2,1-2H3 |
InChI Key |
IVWYZLPEFDSHAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=CC=C(O1)C |
Origin of Product |
United States |
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